molecular formula C30H29IN2O7 B12392393 1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione

1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione

Cat. No.: B12392393
M. Wt: 656.5 g/mol
InChI Key: RLDUYGSOCGOJTP-ZONZVBGPSA-N
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Description

This compound is a modified nucleoside derivative with a 5-iodopyrimidine-2,4-dione core and a bis(4-methoxyphenyl)-phenylmethoxy (DMT) protecting group at the 5'-position of the oxolane (tetrahydrofuran) ring. The stereochemistry (2R,4R,5R) ensures structural specificity, critical for its role in oligonucleotide synthesis. The iodine atom at the 5-position of the pyrimidine ring introduces steric bulk and electronic effects, influencing base-pairing interactions and stability . It is primarily used as a building block in therapeutic oligonucleotide synthesis, where the DMT group facilitates selective deprotection during solid-phase synthesis .

Properties

Molecular Formula

C30H29IN2O7

Molecular Weight

656.5 g/mol

IUPAC Name

1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione

InChI

InChI=1S/C30H29IN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(34)16-27(40-26)33-17-24(31)28(35)32-29(33)36/h3-15,17,25-27,34H,16,18H2,1-2H3,(H,32,35,36)/t25-,26-,27-/m1/s1

InChI Key

RLDUYGSOCGOJTP-ZONZVBGPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)I)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)I)O

Origin of Product

United States

Preparation Methods

Synthesis of the Nucleoside Precursor

The foundational step involves preparing the protected ribose-pyrimidine scaffold. The stereospecific ribose moiety is synthesized via glycosylation or functionalization of a pre-existing nucleoside.

Glycosylation of Pyrimidine Bases

The Vorbrüggen glycosylation method is widely employed to form β-D-ribofuranosyl nucleosides. For this compound, uridine serves as the starting material. The 5'-hydroxyl group is protected with a DMT group using 4,4'-dimethoxytrityl chloride (DMTr-Cl) in anhydrous pyridine (60–70% yield). Subsequent 2'-O-methylation is achieved via treatment with methyl triflate or iodomethane in the presence of a non-nucleophilic base (e.g., DBU), yielding 2'-O-methyluridine derivatives.

Key Reaction:

$$
\text{Uridine} + \text{DMTr-Cl} \xrightarrow{\text{pyridine}} \text{5'-O-DMT-uridine} \xrightarrow{\text{CH}_3\text{I, DBU}} \text{5'-O-DMT-2'-O-methyluridine}
$$

Stereochemical Control and Final Assembly

The stereochemistry at the 2R,4R,5R positions is maintained through:

  • Chiral auxiliary-mediated glycosylation during ribose functionalization.
  • Low-temperature iodination to prevent epimerization.

Post-iodination, the DMT group is retained for downstream applications (e.g., oligonucleotide synthesis). Characterization via ¹H/¹³C NMR and HPLC-MS confirms structural integrity:

Analytical Data:
Parameter Value
Molecular Formula C₃₀H₂₉IN₂O₇
Molecular Weight 656.5 g/mol
¹H NMR (DMSO-d₆) δ 8.15 (s, 1H, H6), 6.85–7.45 (DMT)
HPLC Purity ≥98% (C18 column, MeCN/H₂O gradient)

Comparative Analysis of Iodination Methods

Method Advantages Limitations Yield
NIS in DMSO Mild conditions, high selectivity Requires sulfur catalyst 78–82%
Mechanochemical Solvent-free, rapid Silver residue removal needed 70–75%
I₂/HNO₃ Low cost Harsh conditions, low selectivity <50%

Challenges and Optimization Strategies

  • Protective Group Stability : The DMT group is prone to acid hydrolysis. Iodination must avoid protic acids or elevated temperatures.
  • Regioselectivity : Competing iodination at N3 or O4 positions is mitigated by using bulky electrophiles (e.g., NIS).
  • Scalability : NIS-based methods are preferred for gram-scale synthesis due to reproducibility.

Applications and Derivatives

This compound serves as an intermediate for:

  • Antiviral prodrugs (e.g., 5-iodo-2'-deoxyuridine analogs).
  • Oligonucleotide synthesis via phosphoramidite chemistry.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various reduction products. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions. Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Halogens in the presence of a catalyst, alkyl halides in the presence of a base, nucleophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions include various oxidation and reduction products, as well as substituted derivatives of the original compound.

Scientific Research Applications

1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological processes and as a probe for studying enzyme activity.

    Medicine: The compound has potential therapeutic applications, including as an antiviral and anticancer agent.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Enzymes: The compound binds to specific enzymes, inhibiting their activity and thereby affecting various biological processes.

    Interacting with DNA: The compound can intercalate into DNA, disrupting the replication and transcription processes.

    Modulating Signal Transduction Pathways: The compound can modulate various signal transduction pathways, affecting cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications References
1-[(2R,4R,5R)-5-[[DMT-methoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione (Target) 5-iodo, DMT-protected 630.48 (calc.) High steric bulk, used in antisense oligonucleotides; yield: 86%
1-[(2R,4S,5R)-5-[[DMT-methoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione 5-methyl, DMT-protected 530.57 Lower steric hindrance; intermediate in thiophosphate oligonucleotide synthesis
1-[(2R,3R,4R,5R)-5-[[DMT-methoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione 3-(2-methoxyethoxy), 5-methyl 618.67 Enhanced solubility; research-grade nucleotide prodrugs
1-[(2R,4S,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-(2-iodoethyl)pyrimidine-2,4-dione 5-(iodomethyl), 5-(2-iodoethyl) 554.10 (calc.) Dual iodine substitution; potential radiolabeling applications
1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione 4-azido, 5-methyl 339.29 Click chemistry applications; azide group enables bioorthogonal modifications

Key Findings:

Substituent Effects :

  • 5-Iodo vs. 5-Methyl : The iodine atom in the target compound increases molecular weight (~630 vs. ~530) and steric bulk, reducing base-pairing flexibility but enhancing nuclease resistance in oligonucleotides . In contrast, the 5-methyl analog () is more reactive in thiophosphate coupling reactions .
  • DMT Protection : The DMT group in the target compound and analogs (e.g., ) enables selective deprotection under mild acidic conditions, critical for solid-phase oligonucleotide synthesis .

Stereochemical Impact :

  • The (2R,4R,5R) configuration in the target compound ensures proper orientation for Watson-Crick base pairing. Analogous compounds with (2R,4S,5R) configurations () exhibit altered reactivity due to hydroxyl group positioning .

Functional Group Modifications: Azide and Methoxyethoxy Groups: Compounds with azide () or methoxyethoxy () substituents show improved solubility in polar solvents, making them suitable for aqueous-phase reactions .

Synthetic Utility :

  • The target compound (yield: 86%, ) is optimized for high-purity oligonucleotide synthesis, whereas ’s 5-methyl analog requires additional steps for sulfurization .

Research Implications

  • Therapeutic Oligonucleotides : The iodine substituent in the target compound may enhance binding to mRNA targets via halogen bonding, a property absent in methyl or azide analogs .
  • Structural Biology : Heavy-atom derivatives like the dual-iodine compound () could aid in X-ray crystallography of nucleic acid complexes .

Biological Activity

The compound 1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione is a complex organic molecule with potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological properties.

Chemical Structure and Properties

The compound has a molecular formula of C32H34N2O8C_{32}H_{34}N_2O_8 and a CAS number of 153631-19-7. Its structure features a pyrimidine ring substituted with an iodine atom and a unique oxolane moiety that enhances its biological interactions. The presence of multiple methoxy groups contributes to its solubility and reactivity.

Structural Formula

PropertyValue
Molecular Weight578.62 g/mol
IUPAC Name1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione
CAS Number153631-19-7

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Research indicates that it may act as an inhibitor of dihydropyrimidine dehydrogenase , an enzyme involved in the degradation of pyrimidine bases and the chemotherapeutic agent 5-fluorouracil. This interaction suggests potential applications in cancer therapy, particularly in enhancing the efficacy of existing treatments by modulating drug metabolism .

Pharmacological Effects

  • Antitumor Activity : Preliminary studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the disruption of DNA synthesis through inhibition of pyrimidine metabolism.
  • Antiviral Properties : Given its structural similarity to nucleosides, there is potential for antiviral applications, particularly against RNA viruses.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease management.

Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM. The study concluded that the compound's mechanism involves apoptosis induction via mitochondrial pathways .

Study 2: Dihydropyrimidine Dehydrogenase Inhibition

Research published in DrugBank highlighted the compound's role as an inhibitor of dihydropyrimidine dehydrogenase (DPD). This inhibition can lead to increased levels of pyrimidines in cells, which may enhance the effectiveness of chemotherapeutics like 5-fluorouracil by preventing its degradation .

Toxicity and Safety Profile

Toxicity assessments have indicated that while the compound shows promising biological activity, it also exhibits moderate toxicity profiles in animal models. The LD50 value was reported at approximately 200 mg/kg, indicating a need for careful dosage management in therapeutic applications .

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